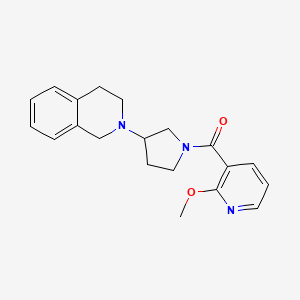
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone is a compound known for its complex structure and diverse applications in scientific research. This compound features a unique combination of dihydroisoquinolin, pyrrolidin, and methoxypyridin moieties, making it significant in various fields such as medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone involves multiple steps, typically starting with the preparation of intermediate compounds such as dihydroisoquinolin and pyrrolidin derivatives. These intermediates are then subjected to condensation reactions, often under controlled temperatures and using specific catalysts to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and yield. This includes optimizing reaction conditions, such as solvent choice and reaction time, and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline and pyrrolidin rings, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can modify the compound's structure by reducing double bonds or functional groups.
Substitution: This compound is prone to substitution reactions, especially on the pyridin ring, where nucleophilic or electrophilic agents can replace existing substituents.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols, amines.
Substitution products: Halogenated or alkylated derivatives.
科学的研究の応用
(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone is valuable in numerous research fields:
Chemistry: Used as a building block for complex molecule synthesis and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its therapeutic potential, particularly in designing novel drugs targeting neurological disorders or cancers.
Industry: Utilized in developing advanced materials and as a precursor in pharmaceutical manufacturing.
作用機序
The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, and proteins. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction mechanisms that alter cellular functions, leading to various physiological responses.
類似化合物との比較
Compared to other compounds with similar structural motifs, (3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone is unique in its combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
(3-(3,4-Dihydroisoquinolin-2-yl)pyrrolidin-1-yl)(2-ethoxypyridin-3-yl)methanone: : Shares a similar backbone but with different substituents, leading to varying reactivity and biological activity.
(3-(3,4-Dihydroisoquinolin-2-yl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone: : Similar structure but with a piperidin ring instead of pyrrolidin, affecting its interaction with molecular targets.
Each of these compounds, while structurally related, offers unique advantages and limitations in research and application contexts.
特性
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-25-19-18(7-4-10-21-19)20(24)23-12-9-17(14-23)22-11-8-15-5-2-3-6-16(15)13-22/h2-7,10,17H,8-9,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKFBFFGKCEXNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














